![molecular formula C24H29ClN6O3 B606081 2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide CAS No. 2166387-65-9](/img/structure/B606081.png)
2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide
Descripción general
Descripción
The compound “2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide” is also known as BI-3802 . It is a small molecule that binds to the Broad-complex, Tramtrack and Bric-à-brac (BTB) domain of the oncogenic transcription factor B cell lymphoma 6 (BCL6) and leads to the proteasomal degradation of BCL6 .
Molecular Structure Analysis
The molecular formula of this compound is C24H29ClN6O3 . The structure includes a pyrimidinyl group attached to a dimethylpiperidinyl group, a quinolinyl group, and an ethanamide group . The molecule also contains a chloranyl group, which contributes to its reactivity .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 485.0 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, and specific rotation are not available in the sources I found .
Aplicaciones Científicas De Investigación
Oncology: Targeting BCL6 in B-cell Malignancies
BI-3802 has shown promise in the field of oncology, particularly in the treatment of B-cell malignancies such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma . The compound works by inducing the formation of BCL6 filaments, leading to degradation . This is significant because BCL6 is a transcriptional repressor that can promote B-cell malignancies when mutated or dysregulated .
Molecular Biology: Facilitating BCL6 Dimerization
Cryo-electron microscopy studies have shown that BI-3802 facilitates BCL6 dimerization and assembly into helices . This is an important finding as it reveals the mechanism behind a BCL6-degrading agent that may be of use in B-cell cancers .
Cell Biology: Inducing BCL6 Degradation
BI-3802 has been found to induce specific and potent ubiquitination and subsequent proteasomal degradation of BCL6 . This is a major finding as it provides a potential therapeutic approach for targeting nonenzymatic oncogenic drivers such as BCL6 .
Biochemistry: Interaction with E3 Ubiquitin Ligase SIAH1
Genome-scale genetic screens have revealed that the non-cullin E3 ubiquitin ligase SIAH1 is responsible for BI-3802–mediated BCL6 ubiquitination and degradation . This suggests that BI-3802 promotes interactions between SIAH1 and BCL6 .
Drug Discovery: Molecular Glue
BI-3802 has been described as a molecular glue . The discovery of small molecules that highjack cellular quality control machinery to selectively degrade proteins has generated considerable excitement in the drug discovery community . BI-3802 is one such molecule, offering a novel approach to target proteins often deemed "undruggable" .
Pharmacology: Selective Degradation of BCL6
BI-3802 has been shown to selectively degrade BCL6 . This selectivity is important as it allows for targeted treatment strategies, potentially reducing side effects associated with less selective treatments .
Mecanismo De Acción
- BI-3802 primarily targets the transcription factor BCL6 (B-cell lymphoma 6), which plays a crucial role in lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL). BCL6 is an oncogenic driver that recruits co-repressor complexes through its Broad-Complex, Tramtrack, and Bric-a-brac (BTB) domain, resulting in transcriptional repression .
- BI-3802 acts as a molecular glue, inducing a novel interaction between BCL6 and the E3 ligase SIAH1. This interaction leads to the polymerization of BCL6, forming filaments. Cryo-electron microscopy studies have revealed how BI-3802 facilitates BCL6 dimerization and assembly into helices. Importantly, this polymerization results in BCL6 degradation .
- Unlike traditional proteolysis targeting chimeras (PROTACs), which rely on a linker connecting a protein of interest (POI) to an E3 ligase, molecular glues like BI-3802 have been discovered serendipitously. They exploit cellular quality control machinery to selectively degrade proteins deemed “undruggable” by other means .
- BI-3802 disrupts the BCL6(BTB)-corepressor interaction, leading to the de-repression of BCL6 target genes. This disruption results in anti-proliferative effects and may impact germinal center formation, where mutated B-cells originate .
- BI-3802 has high potency, inhibiting the BTB domain of BCL6 with an IC50 of ≤3 nM. Its cullin-independent degradation mechanism sets it apart from other BCL6 inhibitors like BI-3812 .
- Upon BI-3802 treatment, BCL6 undergoes selective degradation, while the BCL6 inhibitor BI-3812 does not alter BCL6 levels. This selective degradation is crucial for its antitumor activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Direcciones Futuras
Propiedades
IUPAC Name |
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29)/t14-,15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTJETQFYHZHNB-GASCZTMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.